molecular formula C11H13NO B13546081 3-(2,4-Dimethylphenyl)-3-hydroxypropanenitrile

3-(2,4-Dimethylphenyl)-3-hydroxypropanenitrile

Cat. No.: B13546081
M. Wt: 175.23 g/mol
InChI Key: AMWIWIAXVDSMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dimethylphenyl)-3-hydroxypropanenitrile is an organic compound characterized by a nitrile group (-CN) attached to a hydroxypropane chain, which is further substituted with a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-3-hydroxypropanenitrile typically involves the reaction of 2,4-dimethylbenzaldehyde with malononitrile in the presence of a base, followed by subsequent hydrolysis and reduction steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The choice of solvents, catalysts, and purification techniques is crucial to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.

Major Products Formed

    Oxidation: Formation of 3-(2,4-Dimethylphenyl)-3-oxopropanenitrile.

    Reduction: Formation of 3-(2,4-Dimethylphenyl)-3-aminopropane.

    Substitution: Formation of substituted derivatives on the phenyl ring, such as nitro or halogenated compounds.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-3-hydroxypropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The phenyl ring may also contribute to the compound’s overall bioactivity through hydrophobic interactions and π-π stacking with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dimethylphenyl)-3-oxopropanenitrile: An oxidized derivative with a carbonyl group instead of a hydroxy group.

    3-(2,4-Dimethylphenyl)-3-aminopropane: A reduced derivative with an amine group instead of a nitrile group.

    2,4-Dimethylphenylacetonitrile: A structurally related compound with a nitrile group attached to a different carbon chain.

Uniqueness

3-(2,4-Dimethylphenyl)-3-hydroxypropanenitrile is unique due to the presence of both a hydroxy and a nitrile group on the same carbon chain, which allows for diverse chemical reactivity and potential applications

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-3-hydroxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-3-4-10(9(2)7-8)11(13)5-6-12/h3-4,7,11,13H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWIWIAXVDSMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(CC#N)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.